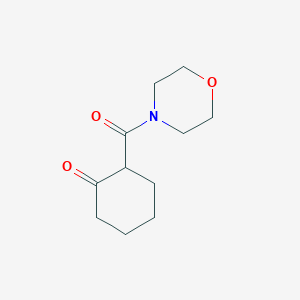

2-(Morpholine-4-carbonyl)-cyclohexanone

Description

Properties

CAS No. |

28637-51-6 |

|---|---|

Molecular Formula |

C11H17NO3 |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-(morpholine-4-carbonyl)cyclohexan-1-one |

InChI |

InChI=1S/C11H17NO3/c13-10-4-2-1-3-9(10)11(14)12-5-7-15-8-6-12/h9H,1-8H2 |

InChI Key |

KLAVISBBABDEAH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)N2CCOCC2 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₃N₃O₂

- Molecular Weight : 219.24 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a morpholine ring attached to a cyclohexanone structure, which contributes to its reactivity and biological activity.

Medicinal Chemistry

CNS Drug Discovery :

2-(Morpholine-4-carbonyl)-cyclohexanone derivatives are being investigated for their ability to penetrate the blood-brain barrier and modulate central nervous system receptors. For example, studies have shown that certain derivatives can inhibit BACE-1, an enzyme linked to Alzheimer's disease, demonstrating significant potential as CNS-active agents .

Antitumor Activity :

The compound has shown promise as an antitumor agent in preclinical studies. It has been evaluated for its cytotoxic effects against various cancer cell lines, with some derivatives exhibiting selective cytotoxicity while sparing normal cells. This suggests a favorable therapeutic index for further development .

Antimicrobial Properties :

Research indicates that morpholine derivatives possess antimicrobial activity, although specific data on the efficacy of this compound against pathogens is still emerging .

Organic Synthesis

Reagent in Multicomponent Reactions :

this compound can serve as a versatile reagent in multicomponent reactions, facilitating the synthesis of complex organic molecules. Its ability to form new carbon-carbon bonds makes it valuable in the development of various chemical scaffolds used in drug discovery .

Case Study 1: CNS Modulation

A study demonstrated that derivatives of this compound effectively inhibit BACE-1 with an IC₅₀ value of 22 nM. The interactions between the morpholine moiety and the enzyme's active site were critical for enhancing binding affinity, highlighting the compound's potential in treating neurodegenerative diseases .

Case Study 2: Antitumor Evaluation

In vitro evaluations revealed that certain morpholine derivatives exhibited selective cytotoxicity against MCF-7 breast cancer cells with IC₅₀ values ranging from 1.16 to 2.0 µg/mL. These findings suggest that structural modifications can significantly enhance the antitumor activity of this class of compounds .

Comparison with Similar Compounds

Structural Comparison

The structural diversity of cyclohexanone derivatives arises from substituents at the 2-position. Key analogs include:

| Compound Name | Substituent/Functional Group | Key Structural Features |

|---|---|---|

| 2-(Morpholine-4-carbonyl)-cyclohexanone | Morpholine-4-carbonyl | Amide linkage, electron-withdrawing carbonyl |

| 2,6-Bis(4-methylbenzylidene)cyclohexanone | Bis(4-methylbenzylidene) | Conjugated enone system, aromatic groups |

| 2-(1-Hydroxycyclohexyl)cyclohexanone | 1-Hydroxycyclohexyl | Hydroxyl group, intramolecular H-bonding |

| 4-(4-Chlorophenyl)cyclohexanone | 4-Chlorophenyl | Aromatic chlorination, hydrophobic group |

| 2-(4-Morpholinylsulfonyl)anilinocarbonyl derivative | Morpholinylsulfonyl anilinocarbonyl | Sulfonamide linkage, polar sulfonyl group |

Key Observations :

- The morpholine-carbonyl group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic chlorophenyl group in 4-(4-Chlorophenyl)cyclohexanone .

- Bis-benzylidene derivatives (e.g., 2,6-bis(4-methylbenzylidene)cyclohexanone) exhibit extended π-conjugation, influencing UV absorption and crystallinity .

Key Observations :

Physicochemical Properties

Key Observations :

- The morpholine group enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to non-polar derivatives like 4-(4-Chlorophenyl)cyclohexanone .

- Cyclohexanone-functionalized chromatographic resins exhibit broader peaks and lower efficiency than DMSO-functionalized analogs, likely due to steric effects .

Key Observations :

- The antimicrobial activity of 2-(1-Hydroxycyclohexyl)cyclohexanone highlights the importance of hydroxyl groups in bioactivity, whereas the morpholine-carbonyl group may modulate pharmacokinetics .

- Bis-benzylidene derivatives are explored for optical materials due to their rigid, conjugated structures .

Preparation Methods

Reaction Design and Mechanistic Basis

The most efficient route to 2-(morpholine-4-carbonyl)-cyclohexanone involves a one-pot amidation of β-ketoesters with morpholine under microwave irradiation. This method eliminates solvents and catalysts, leveraging microwave dielectric heating to accelerate the nucleophilic acyl substitution. Cyclohexanone-derived β-ketoesters react with morpholine at 180°C for 15–60 minutes, forming the target compound via a tetrahedral intermediate (Fig. 1).

Reaction Conditions:

Optimization and Scalability

Key parameters influencing yield include:

-

Stoichiometry: A 10% excess of morpholine ensures complete conversion of the β-ketoester.

-

Temperature Control: Maintaining 180°C prevents decarboxylation side reactions.

-

Purification: Column chromatography (ethyl acetate/n-heptane, 1:1) isolates the product with >95% purity.

Table 1: Comparative Yields Under Varied Conditions

| Irradiation Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|

| 15 | 180 | 52.3 |

| 30 | 180 | 59.8 |

| 60 | 180 | 48.7 |

Prolonged irradiation beyond 30 minutes reduces yield due to thermal degradation.

Radical Addition-Initiated Pathways

Cyclohexanone Functionalization Precursors

Patent CN110963916B describes a radical addition method to synthesize 2-(acetoxyethyl)-cyclohexanone, a potential precursor for the target compound. Di-tert-butyl peroxide initiates free radical chain reactions between cyclohexanone and vinyl acetate at 130–135°C, yielding the acetoxyethyl derivative in 41.1–59.8% yield.

Critical Steps:

-

Chain Initiation: Di-tert-butyl peroxide decomposes to generate tert-butoxy radicals.

-

Hydrogen Abstraction: Radicals abstract α-hydrogens from cyclohexanone, forming cyclohexanone radicals.

-

Vinyl Acetate Addition: Radical intermediates react with vinyl acetate, followed by chain termination.

Morpholine Ring Construction Strategies

Morpholine Synthesis Fundamentals

US4739051A outlines morpholine production via hydrogenation of diethylene glycol with ammonia, achieving 93% purity. Although this method focuses on bulk morpholine synthesis, high-purity morpholine is critical for subsequent acylations in target compound preparation.

Direct Cyclization Approaches

Hadjira Habib Zahmani et al. demonstrated that 2-aminoethanol reacts with aryl-bromomethyl-ketones to form substituted morpholines. Adapting this, cyclohexanone-containing bromomethyl ketones could theoretically cyclize with ethanolamine derivatives to form the morpholine ring fused to cyclohexanone. However, this route remains unexplored for this compound.

Spectroscopic Characterization and Analytical Data

Structural Confirmation

-

Melting Point: 77.7°C

-

IR (cm⁻¹): 2967 (C-H stretch), 1735 (C=O ketone), 1623 (C=O amide), 1109 (C-O-C morpholine)

-

¹H NMR (300 MHz, CDCl₃): δ 3.86 (dd, J = 13.4 Hz, 1H), 3.78–3.67 (m, 3H), 2.56–2.44 (m, 1H)

-

¹³C NMR (75 MHz, CDCl₃): δ 214.32 (C=O ketone), 166.81 (C=O amide), 54.26 (morpholine CH₂)

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirmed >98% purity, with retention time = 6.7 minutes.

Challenges and Industrial Scalability

Limitations of Current Methods

Q & A

Q. What is a reliable method for synthesizing 2-(Morpholine-4-carbonyl)-cyclohexanone with high purity?

Methodological Answer: A solvent-free, catalyst-free microwave-assisted synthesis is reported using cyclic β-ketoesters and morpholine. The procedure involves:

- Mixing β-ketoester (1.0 mmol) and morpholine (1.1 mmol) in a glass tube.

- Irradiating at 850 W until reaching 180°C, maintaining temperature for 15–60 minutes.

- Purifying the product via silica gel chromatography (40–63 mesh).

This method yields this compound with high efficiency and purity, validated by NMR and IR spectroscopy .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Key characterization techniques include:

- Infrared (IR) Spectroscopy : Detect carbonyl stretches (C=O) at ~1680–1700 cm⁻¹ for the cyclohexanone and morpholine moieties.

- ¹H/¹³C NMR : Look for resonance signals corresponding to the morpholine ring (δ 3.6–3.8 ppm for CH₂-N-CH₂ protons) and cyclohexanone carbonyl (δ ~208 ppm in ¹³C NMR).

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M-H]⁻ at m/z 418.2061 for related morpholine derivatives) .

Advanced Research Questions

Q. How can reaction parameters be optimized for scalable synthesis of this compound?

Methodological Answer:

- Microwave Power and Time : Adjust irradiation duration (15–60 minutes) to balance yield and decomposition risks. Lower power (e.g., 600 W) may reduce side reactions.

- Solvent Effects : While the solvent-free method is efficient, explore polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity.

- Amine Stoichiometry : Test excess morpholine (1.5–2.0 eq) to drive reaction completion, followed by aqueous workup to remove unreacted amine .

Q. What computational approaches can predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Model the electron density of the carbonyl group to predict sites for nucleophilic attack. Compare with experimental data (e.g., enolate formation in cyclohexanone derivatives).

- Kinetic Studies : Use regression analysis to correlate substituent effects with reaction rates, as demonstrated for lithium enolates of similar compounds .

Q. How can bioactivity assays be designed to evaluate the antimicrobial potential of this compound?

Methodological Answer:

- Disk Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Minimum Inhibitory Concentration (MIC) : Dilute the compound in DMSO and measure inhibition at 0.1–100 µg/mL.

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-(1-Hydroxycyclohexyl)cyclohexanone) known for antibacterial activity .

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural analysis?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Isotopic Labeling : Synthesize deuterated analogs to distinguish exchangeable protons (e.g., NH in morpholine).

- Comparative Analysis : Cross-reference with published data for morpholine-containing cyclohexanones (e.g., δ 53.00 ppm for CH₂-N-CH₂ in ¹³C NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.